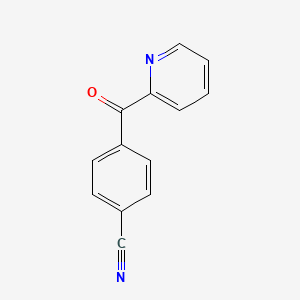

2-(4-Cyanobenzoyl)pyridine

Descripción general

Descripción

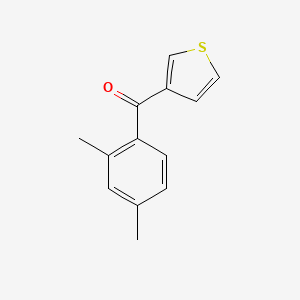

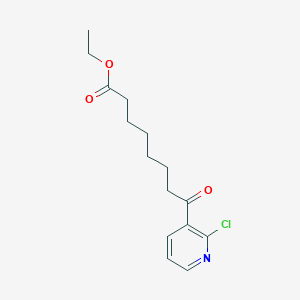

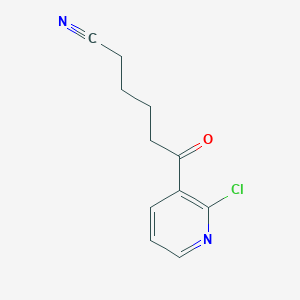

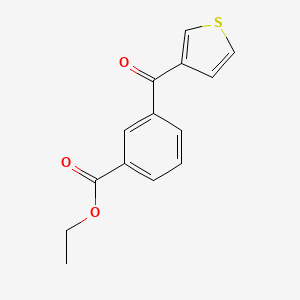

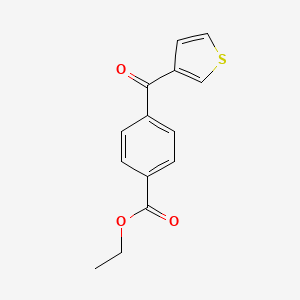

“2-(4-Cyanobenzoyl)pyridine” is an organic compound with the molecular formula C13H8N2O . It has a molecular weight of 208.21 g/mol.

Molecular Structure Analysis

The molecular structure of “2-(4-Cyanobenzoyl)pyridine” is based on the pyridine core, a basic aromatic ring structure with one nitrogen atom . The specific structural parameters can be determined using quantum chemical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Cyanobenzoyl)pyridine” can be determined using various techniques . The compound has a molecular weight of 208.215 Da and a monoisotopic mass of 208.063660 Da .Aplicaciones Científicas De Investigación

DNA Binding Studies

- Application : A study by (Chaudhuri, Ganguly, & Bhattacharya, 2007) explored the binding affinities of pyridine derivatives to double-stranded DNA. The results showed significant binding affinities for certain pyridine derivatized benzimidazoles, contributing to understanding molecular recognition processes in DNA interactions.

Catalytic Activity in Copper(I) Complexes

- Application : The work by (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001) demonstrates the use of pyridine-functionalized ligands in forming copper(I) complexes. These complexes are significant for their potential in catalysis and structural diversity in organometallic chemistry.

Enhancement of Catalytic Activity

- Application : A study by (Cesari et al., 2019) showed that incorporating a pyridine substituent into certain ligands can enhance catalytic activity. This finding is crucial for improving the efficiency of certain catalysts in chemical reactions.

Ligand Synthesis and Complex Chemistry

- Application : Research by (Halcrow, 2005) focused on the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives and their application in complex chemistry. This includes the development of luminescent lanthanide compounds for biological sensing.

Development of Polyimides

- Application : The study by (Wang, Li, Ma, Zhang, & Gong, 2006) involved the synthesis of novel polyimides containing pyridine moieties. These polyimides have notable thermal stability and mechanical properties, making them valuable in materials science.

Development of Fluorescent Probes

- Application : Research by (Shao, Pang, Yan, Shi, & Cheng, 2011) demonstrated the use of pyridine derivatives in synthesizing fluorescent probes for mercury ion detection. This application is crucial for environmental monitoring and safety.

Supramolecular Gelators

- Application : The study by (Panja, Bhattacharya, & Ghosh, 2018) focused on synthesizing pyridine coupled mono and bisbenzimidazoles as supramolecular gelators. These gelators have potential applications in selective metal ion sensing and ionic conductivity.

Direcciones Futuras

Propiedades

IUPAC Name |

4-(pyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRAYQKASCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642001 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanobenzoyl)pyridine | |

CAS RN |

57954-94-6 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1324109.png)